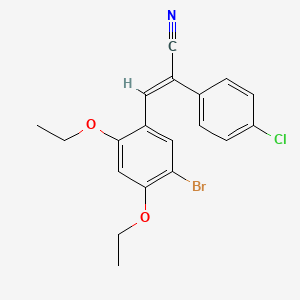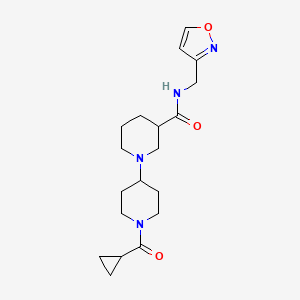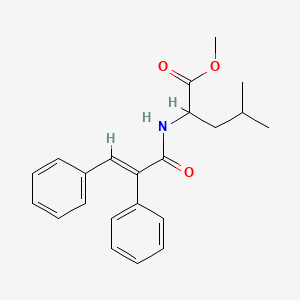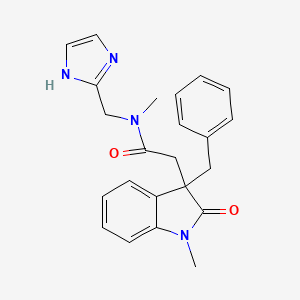
3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, also known as BDCAN, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes such as cell growth, differentiation, and apoptosis. BDCAN has been shown to exhibit anticancer properties and has the potential to be used as a therapeutic agent for the treatment of cancer.
作用机制
3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile inhibits the activity of CK2 by binding to its catalytic subunit, preventing it from phosphorylating its target proteins. This leads to the inhibition of various cellular processes that are regulated by CK2, including cell growth, proliferation, and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer effects in vitro and in vivo. It has been shown to inhibit tumor growth and induce apoptosis in various animal models of cancer. This compound has also been shown to have low toxicity and is well-tolerated in animal studies.
实验室实验的优点和局限性
3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has several advantages as a research tool. It is a potent inhibitor of CK2, which is a critical protein kinase that regulates various cellular processes. This compound has been shown to exhibit low toxicity and is well-tolerated in animal studies. However, this compound has some limitations as a research tool. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics have not been fully characterized. The synthesis of this compound is also complex and requires specialized equipment and expertise.
未来方向
There are several future directions for the research on 3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile. One potential application is its use as a therapeutic agent for the treatment of cancer. This compound has been shown to exhibit potent anticancer effects and has the potential to be developed into a new class of anticancer drugs. Another future direction is the characterization of the pharmacokinetics and pharmacodynamics of this compound. This will provide valuable information on its absorption, distribution, metabolism, and excretion in vivo. Finally, the development of new synthetic methods for this compound could lead to the production of more potent and selective inhibitors of CK2.
In conclusion, this compound is a promising compound with significant potential for the treatment of cancer. Its ability to inhibit the activity of CK2 makes it a valuable research tool for studying various cellular processes. Further research is needed to fully characterize its pharmacokinetics and pharmacodynamics and to develop more potent and selective inhibitors of CK2.
合成方法
The synthesis of 3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile involves a multistep process that starts with the reaction of 5-bromo-2,4-diethoxyphenylboronic acid with 4-chlorobenzaldehyde in the presence of a palladium catalyst. The resulting product is then subjected to a Knoevenagel condensation reaction with malononitrile to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
科学研究应用
3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its anticancer effects by inhibiting the activity of CK2, which is overexpressed in many cancer cells and plays a crucial role in promoting their growth and survival.
属性
IUPAC Name |
(E)-3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClNO2/c1-3-23-18-11-19(24-4-2)17(20)10-14(18)9-15(12-22)13-5-7-16(21)8-6-13/h5-11H,3-4H2,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHDDIKVIGOOKJ-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)Cl)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)Cl)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365011.png)

![4-(4-allyl-1-piperazinyl)-2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5365017.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5365019.png)
![1-[(3,4-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5365029.png)
![7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5365036.png)

![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B5365045.png)


![N-{3-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-oxopropyl}acetamide](/img/structure/B5365075.png)
![N'-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylsulfamide](/img/structure/B5365085.png)
amino]cyclopentanone oxime](/img/structure/B5365093.png)
![4-(3-chloro-4-methoxybenzoyl)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365094.png)